molecular formula C6H5ClN2O B1370792 (E)-4-Chloronicotinaldehyde oxime CAS No. 471909-43-0

(E)-4-Chloronicotinaldehyde oxime

Cat. No. B1370792
CAS RN: 471909-43-0
M. Wt: 156.57 g/mol
InChI Key: MKJYDOKLIMMJDA-RUDMXATFSA-N
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Description

“(E)-4-Chloronicotinaldehyde oxime” is a chemical compound with the empirical formula C6H5ClN2O . It has a molecular weight of 156.57 . The compound is a solid and is part of the halogenated heterocycles class of compounds .


Molecular Structure Analysis

The SMILES string representation of “(E)-4-Chloronicotinaldehyde oxime” is O\\N=C\\c1cnccc1Cl . This indicates that the molecule contains a chloronicotinaldehyde group (c1cnccc1Cl) with an oxime group (O\N=C\) attached.


Physical And Chemical Properties Analysis

“(E)-4-Chloronicotinaldehyde oxime” is a solid . Its molecular weight is 156.57 . The compound’s InChI key is MKJYDOKLIMMJDA-RUDMXATFSA-N .

Scientific Research Applications

(E)-4-Chloronicotinaldehyde Oxime: A Comprehensive Analysis of Scientific Research Applications:

Antibacterial Agents

Oximes, including derivatives like (E)-4-Chloronicotinaldehyde oxime, are known to be used in the synthesis of cephalosporins, a class of antibiotics. These oxime-based cephalosporins, such as cefuroxime and cefpodoxime, have shown improved efficacy against a broad spectrum of Gram-positive and Gram-negative pathogens .

Antidotes for Organophosphate Poisoning

Some oximes have been utilized as antidotes for organophosphate (OP) poisoning. They act by reactivating the acetylcholinesterase enzyme inhibited by OP compounds, which are often found in pesticides and nerve agents .

Anticancer Agents

Oximes are also being evaluated for their cytotoxicity against cancer cell lines. For instance, androstene oxime-nitrogen mustard bioconjugates have shown potential in targeting cancer cells with specific steroidal oxime derivatives emerging as potent conjugates .

Anti-inflammatory and Antioxidant Properties

Research has indicated that oximes possess anti-inflammatory and antioxidant properties. These characteristics make them potential candidates for the treatment of inflammatory diseases and conditions caused by oxidative stress .

Safety and Hazards

“(E)-4-Chloronicotinaldehyde oxime” is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The compound has a GHS06 signal word, indicating that it is dangerous . Precautionary statements include P301 + P310, which advise taking to a hospital if swallowed .

properties

IUPAC Name

(NE)-N-[(4-chloropyridin-3-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c7-6-1-2-8-3-5(6)4-9-10/h1-4,10H/b9-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJYDOKLIMMJDA-RUDMXATFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC(=C1Cl)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80623170
Record name N-[(E)-(4-Chloropyridin-3-yl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-Chloronicotinaldehyde oxime

CAS RN

471909-43-0
Record name N-[(E)-(4-Chloropyridin-3-yl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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